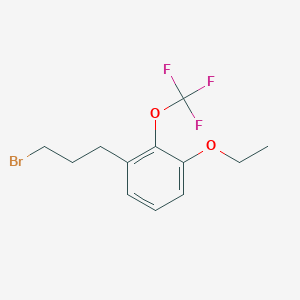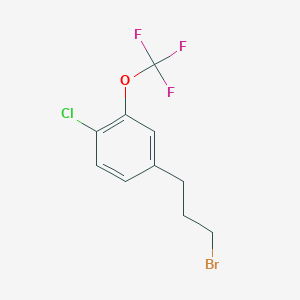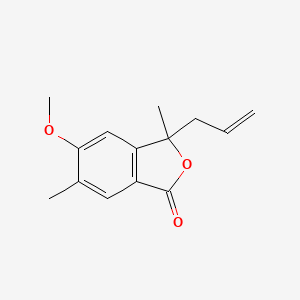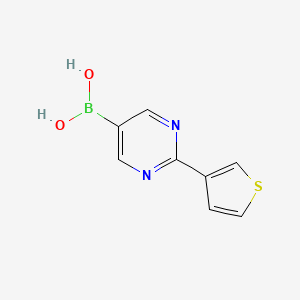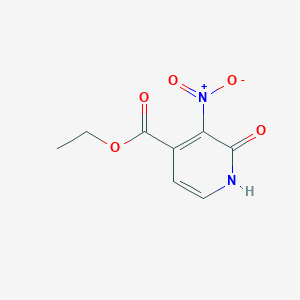![molecular formula C15H13BrClN3 B14069677 6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14069677.png)
6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazolopyridine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of bromine and chlorine atoms in its structure suggests that it may exhibit unique chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a substituted pyridine, followed by the introduction of the triazole ring through cyclization reactions. Bromination and chlorination steps are then carried out to introduce the halogen atoms at specific positions on the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to facilitate the desired transformations. Scale-up processes would also need to address issues such as reaction time, temperature control, and purification methods to ensure consistent quality of the final product.
化学反应分析
Types of Reactions
6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering its electronic properties and reactivity.
Cyclization and Ring-Opening: The triazolopyridine core can undergo cyclization or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), nucleophiles (e.g., amines or thiols for substitution), and oxidizing or reducing agents (e.g., hydrogen peroxide for oxidation). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may result in changes to the electronic structure of the compound.
科学研究应用
6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Materials Science: The compound’s electronic properties may make it useful in the development of new materials for electronic or photonic applications.
Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents with improved efficacy and safety profiles.
作用机制
The mechanism of action of 6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms may enhance its binding affinity to these targets through halogen bonding or hydrophobic interactions. The triazolopyridine core may also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine: This compound is unique due to the specific positioning of bromine and chlorine atoms, which may confer distinct reactivity and biological activity.
Other Triazolopyridine Derivatives: Compounds with different substituents on the triazolopyridine core may exhibit varying degrees of activity and selectivity in biological assays.
Halogenated Aromatic Compounds: Similar compounds with halogen atoms in different positions or on different aromatic rings may have different chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may result in unique electronic properties and reactivity. This can lead to distinct interactions with biological targets, making it a valuable compound for further research and development.
属性
分子式 |
C15H13BrClN3 |
|---|---|
分子量 |
350.64 g/mol |
IUPAC 名称 |
6-bromo-3-[2-(3-chlorophenyl)propan-2-yl]-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C15H13BrClN3/c1-15(2,10-4-3-5-12(17)8-10)14-19-18-13-7-6-11(16)9-20(13)14/h3-9H,1-2H3 |
InChI 键 |
FHSGBOXATAZGRT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC(=CC=C1)Cl)C2=NN=C3N2C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


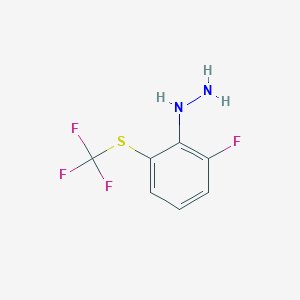
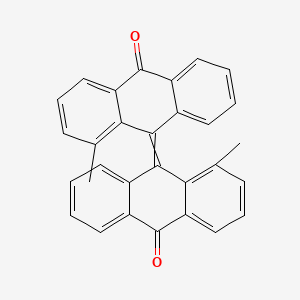
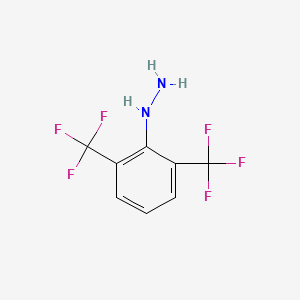
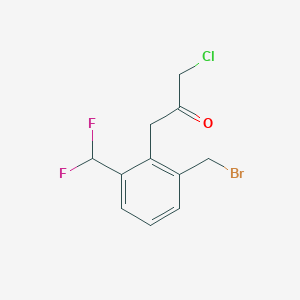
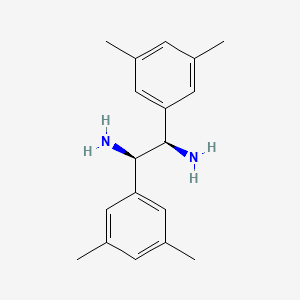
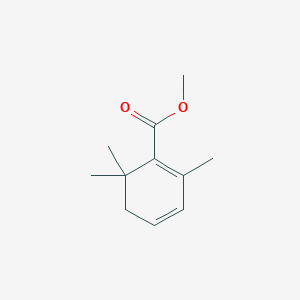

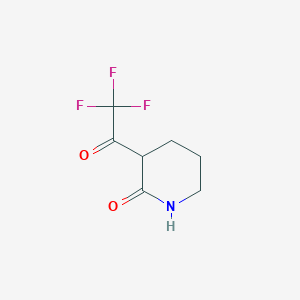
![4,7-Bis(5-bromothiophen-2-yl)-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B14069641.png)
